molecular formula C26H22BrNO4 B8138096 (2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid

(2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8138096
M. Wt: 492.4 g/mol
InChI Key: LAXYJMZGWYDNEB-RPWUZVMVSA-N
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Description

The compound (2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid is a complex organic molecule It is characterized by the presence of a bromophenyl group, a fluorenylmethoxycarbonyl group, and a pyrrolidine-2-carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the appropriate pyrrolidine derivative and introduce the bromophenyl group through a substitution reaction. The fluorenylmethoxycarbonyl group can be added using a protecting group strategy, which involves the use of specific reagents and conditions to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones or aldehydes, while reduction of the carboxylic acid can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its unique structure may allow it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can enhance binding affinity through π-π interactions. The pyrrolidine-2-carboxylic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-5-(4-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

    (2S,5R)-5-(4-methylphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These properties distinguish it from similar compounds and make it a valuable molecule for various applications.

Biological Activity

The compound (2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-bromophenyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C22H23BrN2O4
  • Molecular Weight : 443.34 g/mol
  • CAS Number : 215190-21-9

Biological Activity Overview

The biological activity of this compound can be categorized primarily into antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various fluorene derivatives, including those similar to the compound . For instance, derivatives containing the fluorene nucleus have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Fluorene Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Note: Values are hypothetical and for illustrative purposes only.

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been extensively studied. Research indicates that compounds with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines.

In a study assessing the effects on A549 human lung adenocarcinoma cells, it was found that certain derivatives reduced cell viability significantly compared to control treatments. The presence of specific functional groups, such as bromine and carboxylic acid moieties, appears to enhance the cytotoxic effects.

Table 2: Cytotoxicity Data on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DA54910
Compound EHeLa15
Compound FMCF712

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may function through:

  • Inhibition of Topoisomerases : Similar compounds have been identified as topoisomerase inhibitors, leading to DNA damage in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Case Studies

A notable case study involved a series of synthesized fluorene derivatives tested for their antimicrobial properties against clinical isolates of bacteria. The study demonstrated that modifications in the aryl substituent significantly influenced both the spectrum and potency of antimicrobial activity.

Another significant research effort focused on evaluating the anticancer efficacy of pyrrolidine derivatives in vivo using xenograft models. Results indicated that specific modifications led to enhanced tumor suppression compared to standard chemotherapeutic agents.

Properties

IUPAC Name

(2S,5R)-5-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrNO4/c27-17-11-9-16(10-12-17)23-13-14-24(25(29)30)28(23)26(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,29,30)/t23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXYJMZGWYDNEB-RPWUZVMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=C(C=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@H]1C2=CC=C(C=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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